Cas no 868976-08-3 (N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide)

N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide structure
868976-08-3 structure
Product name:N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide
CAS No:868976-08-3
MF:C20H17F3N4O2S2
MW:466.49979186058
CID:6530061

N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide
    • N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C20H17F3N4O2S2/c21-20(22,23)15-9-5-4-8-14(15)17(29)25-18-26-27-19(31-18)30-12-16(28)24-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,24,28)(H,25,26,29)
    • InChI Key: YNVOHMUGRNGQIQ-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(=O)NCCC2=CC=CC=C2)S1)(=O)C1=CC=CC=C1C(F)(F)F

N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1838-2733-5μmol
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1838-2733-10μmol
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1838-2733-20μmol
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1838-2733-4mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1838-2733-3mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1838-2733-1mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1838-2733-20mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1838-2733-2μmol
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1838-2733-15mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1838-2733-10mg
N-[5-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
868976-08-3 90%+
10mg
$79.0 2023-05-17

Additional information on N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide

Introduction to N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide, a compound with the CAS number 868976-08-3, represents a significant advancement in the field of chemical biology. This intricate molecular structure has garnered considerable attention due to its potential applications in pharmaceutical research and development. The compound's unique combination of functional groups, including the 1,3,4-thiadiazole core and the trifluoromethyl substituent, contributes to its distinct chemical properties and biological activities.

The 1,3,4-thiadiazole scaffold is a well-documented heterocyclic compound that has been extensively studied for its pharmacological properties. This moiety is known for its ability to interact with various biological targets, making it a valuable component in drug design. In particular, the presence of the trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological receptors. These features are critical in the development of novel therapeutic agents that exhibit improved efficacy and reduced side effects.

The molecular structure of N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide also incorporates a sulfanyl group, which further modulates its biological activity. Sulfanyl groups are known to play a crucial role in drug-receptor interactions by participating in hydrogen bonding and hydrophobic interactions. This feature makes the compound particularly interesting for targeting enzymes and receptors involved in various disease pathways.

In recent years, there has been a growing interest in the development of small molecules that can modulate inflammatory pathways. The 1,3,4-thiadiazole core has been shown to possess anti-inflammatory properties by inhibiting key enzymes such as COX and LOX. Additionally, the trifluoromethyl group can enhance the anti-inflammatory effects by increasing the lipophilicity of the molecule, thereby improving its cell membrane penetration. These properties make N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide a promising candidate for further investigation in this area.

The compound's potential applications extend beyond anti-inflammatory therapy. Emerging research suggests that it may also have antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. The combination of the sulfanyl, 1,3,4-thiadiazole, and trifluoromethyl groups creates a multifaceted molecular profile that could be exploited for developing novel antimicrobial agents. This is particularly relevant in light of the increasing prevalence of antibiotic-resistant bacteria worldwide.

The synthesis of N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide involves a multi-step process that requires precise control over reaction conditions. The introduction of each functional group must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

Evaluation of the pharmacokinetic properties of N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide is crucial for determining its potential as a therapeutic agent. Studies have shown that compounds with similar structures exhibit favorable pharmacokinetic profiles due to their enhanced solubility and bioavailability. The presence of polar functional groups such as the sulfanyl moiety contributes to improved water solubility, which is essential for effective drug delivery.

The compound's interaction with biological targets has been explored through computational modeling and experimental studies. Molecular docking simulations have revealed that it can bind effectively to several key enzymes involved in inflammatory pathways. These findings are supported by preliminary in vitro assays that demonstrate its ability to modulate enzyme activity significantly. Such results provide strong evidence for its potential as an anti-inflammatory agent.

In conclusion, N-5-({(2-phenylethyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-(trifluoromethyl)benzamide represents a promising candidate for further development in pharmaceutical research. Its unique molecular structure combines several functional groups that contribute to its distinct chemical properties and biological activities. The compound's potential applications in anti-inflammatory and antimicrobial therapy make it an attractive target for future studies aimed at developing novel therapeutic agents.

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